molecular formula C17H22N2O2 B2715313 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide CAS No. 1396785-06-0

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

Cat. No. B2715313
CAS RN: 1396785-06-0
M. Wt: 286.375
InChI Key: HLYDWJJBSISULA-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have a variety of effects on the brain and body.

Scientific Research Applications

Pharmacological Effects of Related Compounds

  • Cyclophosphamide-Induced Cardiotoxicity : Cyclophosphamide is an alkylating anticancer drug with known cardiotoxic effects. Research into cyclophosphamide's cardiotoxicity reveals mechanisms such as myocardial inflammation, endothelial dysfunction, and alterations in cardiac apoptosis pathways, offering insights into the cardiac risks of chemotherapeutic agents and potential mitigative strategies (Iqubal et al., 2019).

  • Chemical Inhibitors of Cytochrome P450 Isoforms : Understanding the selectivity of chemical inhibitors against specific CYP isoforms is crucial for predicting drug-drug interactions and optimizing drug metabolism studies. This knowledge assists in the development of safer and more effective pharmacological agents by mitigating adverse reactions (Khojasteh et al., 2011).

  • Effects of 4-Phenylbutyric Acid : 4-Phenylbutyric acid is used clinically for urea cycle disorders and has been explored for its role as a chemical chaperone in alleviating endoplasmic reticulum stress. This demonstrates how modifications in chemical structures can yield compounds with significant therapeutic potential (Kolb et al., 2015).

Drug Discovery and Molecular Studies

  • Stereochemistry in Pharmacology : The stereochemistry of compounds significantly influences their biological activity, pharmacokinetics, and pharmacodynamics. Research on phenylpiracetam and its derivatives exemplifies the importance of stereochemistry in drug discovery, highlighting the potential for stereoselective synthesis and analysis in developing new pharmacological agents (Veinberg et al., 2015).

  • Pyrrolidine in Drug Discovery : The pyrrolidine scaffold is a cornerstone in medicinal chemistry, contributing to the development of drugs across various therapeutic areas. This emphasizes the importance of heterocyclic scaffolds in synthesizing biologically active compounds and exploring their multifaceted pharmacological profiles (Li Petri et al., 2021).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(8-4-7-13-5-2-1-3-6-13)18-14-11-17(21)19(12-14)15-9-10-15/h1-3,5-6,14-15H,4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYDWJJBSISULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

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